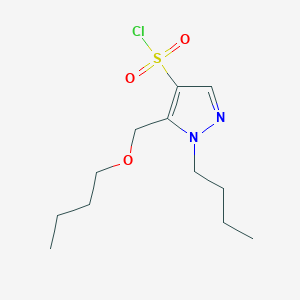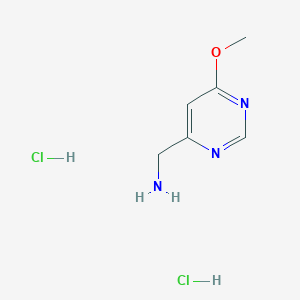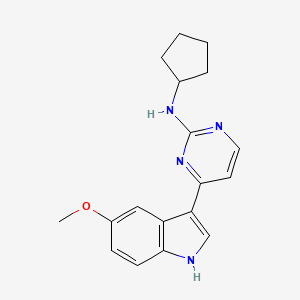![molecular formula C15H14N4O2S B2717989 1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide CAS No. 1286732-55-5](/img/structure/B2717989.png)
1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the azetidine family, which is known for its diverse biological activities.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide”:
Antimicrobial and Antibiofilm Activity
This compound has shown significant potential in combating microbial infections, particularly against resistant strains of bacteria such as Staphylococcus aureus. It disrupts biofilm formation and enhances protease expression, leading to the lysis of bacterial proteins . This makes it a promising candidate for developing new antimicrobial agents.
Enzyme Inhibition
Research has indicated that derivatives of this compound exhibit inhibitory effects on enzymes such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). These enzymes are crucial in the pathogenesis of neurodegenerative diseases like Alzheimer’s . Therefore, this compound could be explored for therapeutic applications in treating such conditions.
Pesticidal Properties
The compound has been evaluated for its pesticidal properties, showing effectiveness against various pests like the oriental armyworm and diamondback moth. It has demonstrated significant insecticidal and acaricidal activities, making it a potential candidate for developing new agrochemicals .
Antioxidant Activity
Studies have shown that this compound possesses antioxidant properties, which can be beneficial in protecting cells from oxidative stress. This activity is crucial in preventing cellular damage and has potential applications in developing treatments for diseases caused by oxidative stress .
Electron Transport Layer in OLEDs
The compound has been used in the development of organic light-emitting diodes (OLEDs) as an electron transport layer (ETL). It has contributed to the fabrication of OLEDs with low turn-on voltages and high power efficiencies, which are essential for improving the performance and energy efficiency of these devices .
Neuroprotective Effects
Research indicates that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Its ability to protect neurons from damage and promote neuronal survival is a key area of interest for developing new neuroprotective agents.
These applications highlight the diverse potential of “1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide” in various fields of scientific research. Each application offers a unique avenue for further exploration and development.
Research on pesticidal properties Antimicrobial and antibiofilm activity Enzyme inhibition and antioxidant activity Electron transport layer in OLEDs
Propriétés
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-9-6-13(18-21-9)17-14(20)10-7-19(8-10)15-16-11-4-2-3-5-12(11)22-15/h2-6,10H,7-8H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOAUJAFDOVRPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(1S,2S,4S)-2-Bicyclo[2.2.1]hept-5-enyl]ethyl]-2-chloropropanamide](/img/structure/B2717908.png)

![2-(4-formylphenoxy)-N-[3-(N-methylanilino)propyl]acetamide](/img/structure/B2717910.png)

![4-(benzylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2717912.png)

![Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2717915.png)
![Rac-tert-butyl (3aR,6aS)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2717916.png)

![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylmethanesulfonohydrazide](/img/structure/B2717921.png)

![Methyl 1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B2717925.png)
![[(Z)-1-(furan-2-yl)ethylideneamino] N-methylcarbamate](/img/structure/B2717927.png)
![[2-(2,4-Dimethylimidazol-1-yl)pyridin-4-yl]methanamine;hydrochloride](/img/structure/B2717928.png)